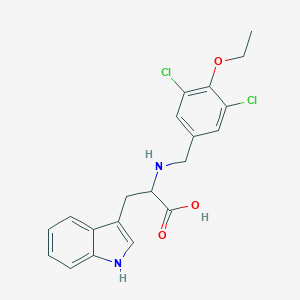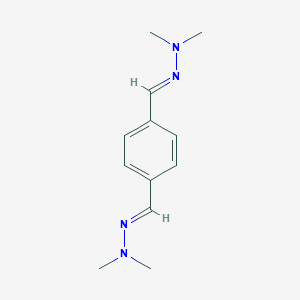
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
作用機序
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan acts as a selective antagonist of the NR2B subtype of the NMDA receptor. This receptor subtype is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders. By blocking the activity of this receptor subtype, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan can modulate the activity of neural circuits and potentially alleviate the symptoms of these disorders.
Biochemical and physiological effects:
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have a number of biochemical and physiological effects. It can modulate the activity of neural circuits by blocking the NR2B subtype of the NMDA receptor, which is involved in the regulation of synaptic plasticity. This can potentially alleviate the symptoms of various neurological disorders. Additionally, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in lab experiments is its selectivity for the NR2B subtype of the NMDA receptor. This allows researchers to specifically target this receptor subtype and study its role in various neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are a number of future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)tryptophan. One potential area of research is the development of more potent and selective NR2B antagonists that can be used in the treatment of neurological disorders. Additionally, researchers may explore the use of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan is a selective antagonist of the NR2B subtype of the NMDA receptor that has potential therapeutic applications in various neurological disorders. Its selectivity and specificity make it a valuable tool for studying the role of this receptor subtype in the regulation of synaptic plasticity. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan involves the reaction of 3,5-dichloro-4-ethoxybenzyl bromide with tryptophan in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps involving purification and crystallization.
科学的研究の応用
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been used extensively in scientific research to study the role of the NR2B subtype of the NMDA receptor in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan |
|---|---|
分子式 |
C20H20Cl2N2O3 |
分子量 |
407.3 g/mol |
IUPAC名 |
2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
InChIキー |
KLKPJMSGAWODEM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)






![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)